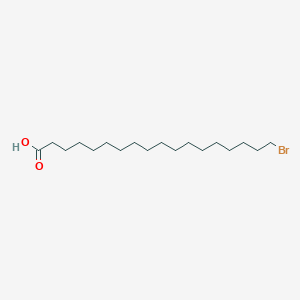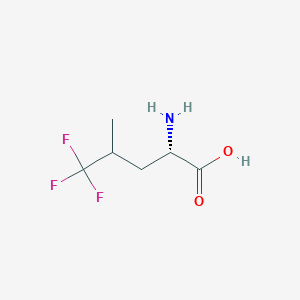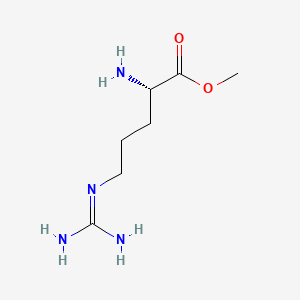
Methyl L-argininate
Overview
Description
Methyl L-argininate, also known as N G -Methyl-L-arginine, is a derivative of the amino acid arginine . It is used as a biochemical tool in the study of the physiological role of nitric oxide . It inhibits nitric oxide synthase in neurons, endothelial cells, and macrophages. It also inhibits endothelium-derived relaxing factor and promotes contraction in the pulmonary artery and vein .
Synthesis Analysis
Arginine is synthesized from citrulline in the urea cycle by the sequential action of the cytosolic enzymes argininosuccinate synthetase and argininosuccinate lyase . An enzyme family of nine protein arginine methyltransferases catalyzes the addition of methyl groups on arginines of histone and non-histone proteins, resulting in either mono- or dimethylated-arginine residues .Molecular Structure Analysis
The molecular formula of Methyl L-argininate is C7H16N4O2 . The average mass is 188.227 Da and the monoisotopic mass is 188.127319 Da .Chemical Reactions Analysis
Arginine residues are post-translationally modified to include methyl groups, resulting in monomethyl-arginine, asymmetrical dimethylarginine (ADMA) or symmetrical dimethylarginine . The methylation of arginine maintains its positive charge, but diminishes its hydrogen bonding capacity by removing a hydrogen atom for each methyl group .Physical And Chemical Properties Analysis
The molecular weight of Methyl L-argininate dihydrochloride is 261.15 . It is a crystalline powder that is white to off-white in color . It is soluble in methanol .Scientific Research Applications
1. Protein Metabolism in Skin Wound and Muscle
Methyl L-arginate, as part of arginine supplementation, has been studied for its effects on protein metabolism in skin wounds and muscles. Zhang, Chinkes, and Wolfe (2008) found that arginine supplementation increased net protein balance in skin wounds and muscles independently of nitric oxide production, indicating an anabolic effect (Xiao‐jun Zhang, D. Chinkes, & R. Wolfe, 2008).
2. Neuroprotective Effects in Spinal Cord Injury
Research by Yüceer et al. (2000) and Yüceer et al. (2002) explored the early protective effects of L-arginine and its derivatives on acute spinal cord injury. Their findings suggest that these compounds can mitigate damage and improve recovery outcomes in spinal cord injuries (N. Yüceer et al., 2000), (N. Yüceer, H. Tuna, A. Attar, M. Sargon, & N. Egemen, 2002).
3. Cardiac and Gastrointestinal Protection Post-Burn Injury
A study by Horton et al. (1998) showed that arginine supplementation after a burn injury improved cardiac performance and significantly reduced bacterial translocation, offering potential applications in the treatment of burn injuries (J. Horton, J. White, D. Maass, & B. Sanders, 1998).
4. Potential in Coronary Disease Treatment
Suda et al. (2002) discussed the effects of long-term treatment with L-arginine derivatives on coronary lesions in mice, suggesting a potential application in the management or treatment of coronary diseases (Osamu Suda et al., 2002).
5. Impact on Platelet Aggregation in Hypercholesterolemic Humans
Wolf et al. (1997) found that dietary supplementation with L-arginine attenuated increased platelet reactivity in hypercholesterolemic patients, indicating potential benefits in cardiovascular health management (A. Wolf et al., 1997).
6. Role in Learning and Memory
Yamada et al. (1995) investigated the effects of L-arginine derivatives on learning and memory performance in rats, highlighting the possible involvement of nitric oxide in cognitive functions (Kiyofumi Yamada et al., 1995).
7. Implications in Cancer Biology and Treatment
Szende, Tyihák, and Trézl (2001) examined the effects of L-arginine and its methylated derivatives on cell proliferation and apoptosis in cancer biology, proposing their potential application in cancer therapy (B. Szende, E. Tyihák, & L. Trézl, 2001).
8. Vascular Function and Endothelial Health
Research by Schwedhelm et al. (2008) on L-citrulline and L-arginine showed impacts on nitric oxide metabolism, which is critical for vascular function and endothelial health, suggesting therapeutic possibilities in these areas (E. Schwedhelm et al., 2008).
Mechanism of Action
Future Directions
Recent studies have provided considerable advances in the development of experimental tools and the identification of clinically relevant PRMT inhibitors . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
properties
IUPAC Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26340-89-6 (di-hydrochloride) | |
| Record name | Arginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60948636 | |
| Record name | Methyl argininate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-argininate | |
CAS RN |
2577-94-8 | |
| Record name | L-Arginine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl argininate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-argininate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957UBY9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



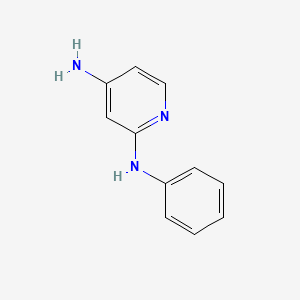
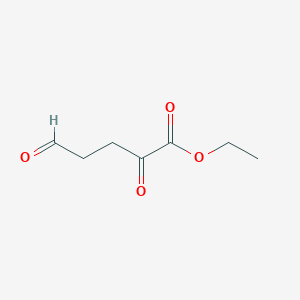
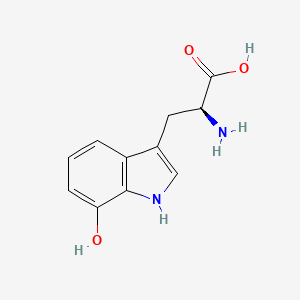
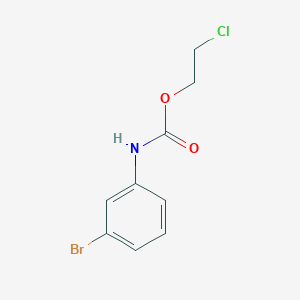



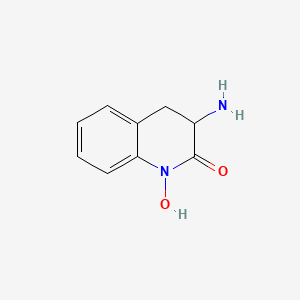
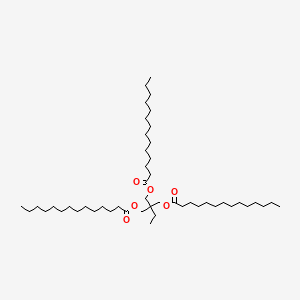
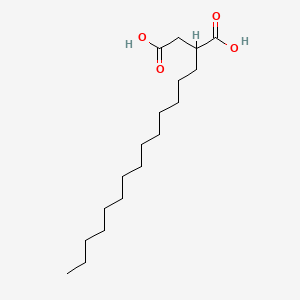
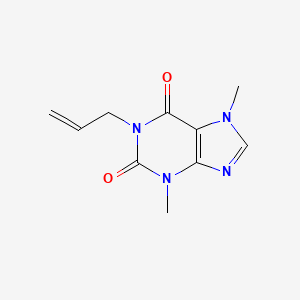
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)
